4-Nitrophenyl-ara

説明

Synthesis Analysis

Synthesis of 4-Nitrophenyl-ara related compounds involves various chemical strategies. For instance, a study demonstrated the synthesis of 4-(tert-Butyl)-4-nitro-1,1-biphenyl using spectroscopic and single-crystal X-ray diffraction techniques (Kumari et al., 2023). Another research detailed the use of 4-Nitrophenyl sulfenyl chloride as a precursor for forming densely packed aromatic SAMs on gold surfaces, indicating a method for creating surface coatings (Houmam et al., 2011).

Molecular Structure Analysis

The molecular structure of 4-Nitrophenyl-ara compounds has been extensively analyzed. For example, 4-(tert-Butyl)-4-nitro-1,1-biphenyl's structure was characterized, revealing its crystallization in a monoclinic crystal system and providing insights into its molecular geometry and stability through computational studies (Kumari et al., 2023).

Chemical Reactions and Properties

4-Nitrophenyl-ara compounds undergo various chemical reactions, contributing to their diverse properties. The study on 4-Nitrophenyl sulfenyl chloride highlighted its role in adsorption processes and the formation of self-assembled monolayers on gold, suggesting its utility in surface science and materials chemistry (Houmam et al., 2011).

科学的研究の応用

Catalytic Reduction

- Scientific Field : Nanotechnology and Catalysis .

- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction to assess the activity of nanostructured materials .

- Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents . The reaction is monitored by UV–visible spectroscopic techniques .

- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP . The review discusses various aspects of model catalytic reduction related to thermodynamics parameters .

Radiofluorination of Biomolecules

- Scientific Field : Medicinal Chemistry .

- Application Summary : 4-Nitrophenyl (PNP) activated esters are used to rapidly prepare 18 F-labelled acylation synthons in one step .

- Methods of Application : A comparative study of PNP activated esters and the commonly utilized 2,3,5,6-tetrafluorphenyl (TFP) activated esters under direct radiofluorination conditions is presented .

- Results or Outcomes : The study demonstrates the superiority of PNP esters under direct radiofluorination conditions with favorable acylation kinetics .

pH Indicator

- Scientific Field : Analytical Chemistry .

- Application Summary : 4-Nitrophenol can be used as a pH indicator .

- Methods of Application : A solution of 4-nitrophenol appears colorless below pH 5.4 and yellow above pH 7.5 .

- Results or Outcomes : This color-changing property makes this compound useful as a pH indicator .

Synthesis of Paracetamol

- Scientific Field : Pharmaceutical Chemistry .

- Application Summary : 4-Nitrophenol is an intermediate in the synthesis of paracetamol .

- Methods of Application : It is reduced to 4-aminophenol, then acetylated with acetic anhydride .

- Results or Outcomes : This process results in the production of paracetamol, a common over-the-counter medication .

Leather Darkening

- Scientific Field : Leather Industry .

- Application Summary : 4-Nitrophenol is used to darken leather .

- Methods of Application : The specific methods of application can vary, but typically involve treating the leather with a solution of the compound .

- Results or Outcomes : The treatment results in a darker coloration of the leather .

Production of Fungicides and Insecticides

- Scientific Field : Agrochemical Industry .

- Application Summary : 4-Nitrophenol is used as the precursor for the preparation of fungicides and insecticides .

- Methods of Application : The specific methods of application can vary, but typically involve chemical reactions to produce the desired compounds .

- Results or Outcomes : The resulting products are used in agriculture to protect crops from pests and diseases .

Production of Dyes

- Scientific Field : Dye and Textile Industry .

- Application Summary : 4-Nitrophenol is used in the production of dyes .

- Methods of Application : The specific methods of application can vary, but typically involve chemical reactions to produce the desired dyes .

- Results or Outcomes : The resulting dyes are used in various industries, including textiles and printing .

Production of Drugs

- Scientific Field : Pharmaceutical Industry .

- Application Summary : 4-Nitrophenol is used in the production of drugs .

- Methods of Application : The specific methods of application can vary, but typically involve chemical reactions to produce the desired drugs .

- Results or Outcomes : The resulting drugs are used in various medical treatments .

Production of Insecticides

- Scientific Field : Agrochemical Industry .

- Application Summary : 4-Nitrophenol is used in the production of insecticides .

- Methods of Application : The specific methods of application can vary, but typically involve chemical reactions to produce the desired insecticides .

- Results or Outcomes : The resulting insecticides are used in agriculture to protect crops from pests .

Peptide Synthesis

- Scientific Field : Biochemistry .

- Application Summary : In peptide synthesis, carboxylate ester derivatives of 4-nitrophenol may serve as activated components for construction of amide moieties .

- Methods of Application : The specific methods of application can vary, but typically involve chemical reactions to produce the desired peptides .

- Results or Outcomes : The resulting peptides are used in various biochemical and medical research .

Environmental Decontamination

- Scientific Field : Environmental Science .

- Application Summary : 4-Nitrophenol is involved in many chemical processes and is commonly present in soils and in surface and ground waters, thereby causing severe environmental impact and health risk .

- Methods of Application : Several methods have been proposed for its transformation (bio and chemical degradation) .

- Results or Outcomes : An effective electrochemical method for the transformation of 4-nitrophenol into 4-aminophenol is proposed with virtually no undesired by-products .

将来の方向性

The catalytic reduction of 4-nitrophenol (4-NP) is a benchmark reaction used to assess the activity of nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, clean reduction of 4-NP to 4-aminophenol . Future research may focus on improving the efficiency of this reaction and exploring other potential applications of 4-Nitrophenyl-ara.

特性

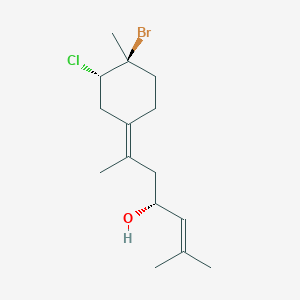

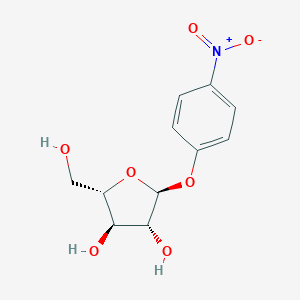

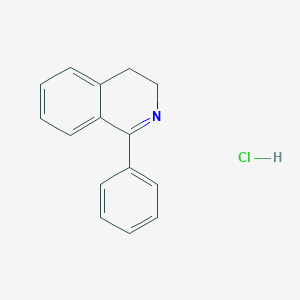

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)-5-(4-nitrophenoxy)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-5-8-9(14)10(15)11(19-8)18-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYYBTBDYZXISX-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitrophenyl-ara | |

CAS RN |

6892-58-6 | |

| Record name | 4-Nitrophenyl-alpha-L-arabinofuranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006892586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Furo[3,2-c]pyridine-2-sulfonamide](/img/structure/B45197.png)